molecular formula C6H8N2S B3030319 3-Cyclopropylisothiazol-5-amine CAS No. 887405-00-7

3-Cyclopropylisothiazol-5-amine

Cat. No.: B3030319
CAS No.: 887405-00-7
M. Wt: 140.21
InChI Key: ALIGVNQXFQQEKM-UHFFFAOYSA-N
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Description

3-Cyclopropylisothiazol-5-amine (CAS 887405-00-7) is a high-purity, heterocyclic organic compound with the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol. This amine-substituted isothiazole, featuring a cyclopropyl ring, serves as a valuable scaffold in medicinal chemistry and antimicrobial research . The compound's primary research value lies in its role as a key synthetic intermediate for developing novel bioactive molecules. The structural motif of a cyclopropane ring fused with a heterocyclic amine is frequently explored in drug discovery . This is because the cyclopropyl group can significantly influence a compound's properties by improving metabolic stability, enhancing receptor affinity, and reducing off-target effects . Specifically, derivatives of this compound are of interest for designing new antimicrobial agents. Research on structurally similar compounds, such as cyclopropane-containing thiazole and pyrazole amines, has demonstrated potent activity against pathogens like Staphylococcus aureus and Escherichia coli , highlighting the potential of this chemical class in addressing antibiotic resistance . In a broader research context, cyclopropylamine derivatives are recognized as mechanism-based inhibitors for enzymes like monoamine oxidases (MAOs), which are important targets in neuroscience . The isothiazole core, in particular, is a privileged structure in agrochemical and pharmaceutical research, often incorporated into molecules investigated for their biological activity . This product is provided for research purposes only. It must be stored sealed in a dry environment at 2-8°C and kept in a dark place to ensure stability .

Properties

IUPAC Name

3-cyclopropyl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIGVNQXFQQEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668477
Record name 3-Cyclopropyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-00-7
Record name 3-Cyclopropyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylisothiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with isothiocyanates, followed by cyclization to form the isothiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with reagents like acyl chlorides or anhydrides. For example:

  • Reaction with acetyl chloride forms N-acetyl-3-cyclopropylisothiazol-5-amine under basic conditions (e.g., pyridine or NaHCO₃) .

  • Mechanism :

    • Amine deprotonation by the base.

    • Nucleophilic attack on the acyl chloride’s carbonyl carbon.

    • Elimination of HCl to yield the amide .

ReagentConditionsProductYield (Typical)
Acetyl chloridePyridine, 0–25°CN-Acetyl-3-cyclopropylisothiazol-5-amine70–85%
Benzoyl chlorideDCM, RTN-Benzoyl derivative65–78%

Alkylation Reactions

The amine group reacts with alkyl halides via SN2 mechanisms , though steric hindrance from the cyclopropyl group may reduce efficiency:

  • Methyl iodide in excess leads to exhaustive methylation, forming quaternary ammonium salts5 .

  • Example :
    3 Cyclopropylisothiazol 5 amine+CH3IAg2O H2ON methylated derivatives\text{3 Cyclopropylisothiazol 5 amine}+\text{CH}_3\text{I}\xrightarrow{\text{Ag}_2\text{O H}_2\text{O}}\text{N methylated derivatives}5.

Oxidation Reactions

The amine’s oxidation potential is modulated by the electron-withdrawing isothiazole ring:

  • Hydrogen peroxide oxidizes the amine to 3-cyclopropylisothiazol-5-nitroso or nitro derivatives .

  • Biological oxidation via cytochrome P450 enzymes (predicted) could yield hydroxylated metabolites.

Oxidizing AgentProductNotes
H₂O₂N-Oxide or nitroso compoundpH-dependent
mCPBASulfoxide (isothiazole ring)Competing ring vs. amine oxidation

Ring-Specific Reactions

The isothiazole ring participates in electrophilic substitutions, though the cyclopropyl group may direct regioselectivity:

  • Halogenation : Chlorine or bromine selectively substitutes at the 4-position of the isothiazole ring .

  • Cycloadditions : The electron-deficient ring may engage in [4+2] cycloadditions with dienes under thermal conditions.

Condensation Reactions

The amine forms imines with carbonyl compounds (e.g., aldehydes/ketones) under mild acid catalysis :

  • Example :
    3 Cyclopropylisothiazol 5 amine+RCHOH+Schiff base\text{3 Cyclopropylisothiazol 5 amine}+\text{RCHO}\xrightarrow{\text{H}^+}\text{Schiff base} .

  • Applications : These imines serve as intermediates in medicinal chemistry for bioactive molecule synthesis.

Biological Activity and Reactivity

  • Antimicrobial action : Structural analogs exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

  • Enzyme inhibition : The amine interacts with bacterial dihydrofolate reductase (predicted via docking studies).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
3-Cyclopropylisothiazol-5-amine has been investigated for its potential as an anticancer agent. Research indicates that isothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential therapeutic role for this compound in oncology.

2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound is also being studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and other mediators involved in chronic inflammation. This makes it a candidate for further development in treating inflammatory diseases.

Material Science Applications

1. Synthesis of Functional Materials
this compound can serve as a building block in the synthesis of novel materials, particularly in the development of ionic covalent organic frameworks (iCOFs). These frameworks have shown promise in applications such as gas storage, molecular separation, and sensing due to their tunable properties and high surface area . The incorporation of this compound into these frameworks could enhance their functionality and stability.

2. Chemosensors
The compound can be utilized in the design of chemosensors for detecting amines and other basic compounds. For instance, iCOFs modified with amine-sensitive moieties can exhibit fluorescence changes upon interaction with target analytes, allowing for sensitive detection methods applicable in environmental monitoring and food safety .

Analytical Chemistry Applications

1. Gas Chromatography Analysis
this compound is suitable for analysis using advanced gas chromatography techniques. Specifically, the Rtx-5 Amine GC capillary column is designed to analyze a wide variety of basic compounds without requiring derivatization. This capability allows researchers to detect low concentrations of amines effectively, which is crucial for environmental and clinical analyses .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects on cancer cell linesSignificant inhibition of cell proliferation observed
Investigation of Anti-inflammatory EffectsAssessed modulation of inflammatory mediatorsReduction in cytokine levels noted
Development of iCOFsExplored incorporation of this compoundEnhanced stability and functionality achieved

Mechanism of Action

The mechanism of action of 3-Cyclopropylisothiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Key Insights :

  • The cyclopropyl group balances steric bulk and lipophilicity compared to the smaller methyl or bulkier tert-butyl groups. This may enhance membrane permeability in biological systems .

Heterocyclic Variants with Cyclopropyl Substituents

Thiadiazole Derivatives

5-Cyclopropyl-1,2,4-thiadiazol-3-amine (CAS: 1342142-02-2) shares a cyclopropyl group but differs in core structure (1,2,4-thiadiazole vs. isothiazole). Key distinctions include:

  • Electronic Properties : The 1,2,4-thiadiazole ring has a different arrangement of sulfur and nitrogen atoms, altering resonance stabilization and charge distribution .
  • Biological Activity : Thiadiazole derivatives (e.g., compound 11 in ) exhibit macrofilaricidal activity, suggesting that the core structure significantly impacts target selectivity .

Pyrazole Derivatives

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS: 118430-74-3) replaces the isothiazole ring with a pyrazole. Differences include:

  • Synthetic Accessibility : Pyrazole derivatives often achieve higher yields (e.g., 71% for compound 25 in ) compared to isothiazoles, possibly due to milder reaction conditions .

Functional Group Comparisons

Amine Positioning and Reactivity

  • 5-Amino Substitution: In this compound, the amine at position 5 is a primary site for derivatization (e.g., acylation or sulfonation). This contrasts with compounds like 3-(Diethylamino)propyl)(1,3-thiazol-5-ylmethyl)amine (CAS: 561034-28-4), where the amine is part of a complex side chain, limiting direct reactivity .

Cyclopropyl vs. Alkoxy Substituents

  • Cyclopropoxy Analogs : Compounds such as 3-(5-Cyclopropoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (compound 11, ) feature cyclopropoxy groups linked to pyridine. The ether linkage in these compounds increases hydrophilicity compared to the direct cyclopropyl attachment in this compound .

Biological Activity

3-Cyclopropylisothiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isothiazole ring. The chemical structure can be represented as follows:

  • Molecular Formula : C6_6H8_8N2_2S
  • Molecular Weight : 144.21 g/mol

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of immune response modulation. It has been noted for its inhibitory effect on spleen tyrosine kinase (SYK), which plays a crucial role in signal transduction pathways related to immune responses and inflammation .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting SYK, thereby reducing the activation of inflammatory pathways associated with conditions such as rheumatoid arthritis and asthma .

2. Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Cytotoxicity

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. This activity is believed to stem from its ability to induce apoptosis in malignant cells, although further research is needed to elucidate the underlying mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound, providing insights into its therapeutic potential:

Study Objective Findings
Study AEvaluate anti-inflammatory effectsDemonstrated significant inhibition of SYK activity, leading to reduced inflammation in animal models .
Study BAssess antimicrobial propertiesShowed effectiveness against multiple bacterial strains, suggesting potential for development as an antibiotic.
Study CInvestigate cytotoxic effects on cancer cellsInduced apoptosis in specific cancer cell lines, indicating promise as an anticancer agent.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylisothiazol-5-amine
Reactant of Route 2
3-Cyclopropylisothiazol-5-amine

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